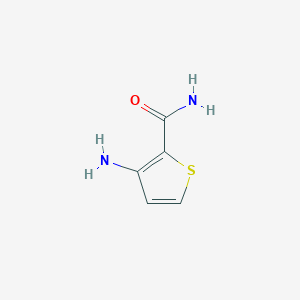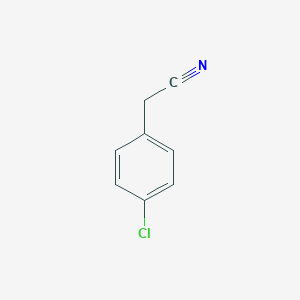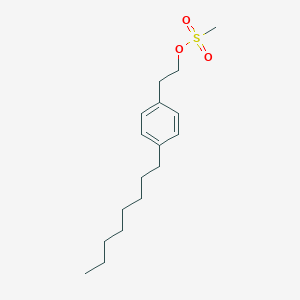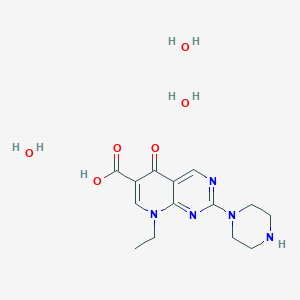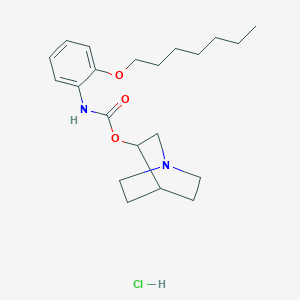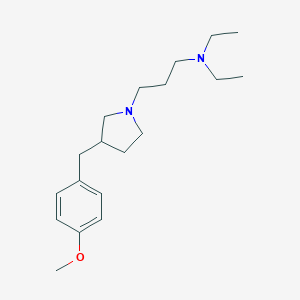
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition that affects a significant number of women, and it is characterized by a lack of sexual desire and a lack of interest in sexual activity. Flibanserin is a non-hormonal drug that works by targeting the brain's neurotransmitters to increase sexual desire and improve sexual function.
作用机制
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine works by targeting the brain's neurotransmitters, specifically serotonin, dopamine, and norepinephrine. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the increase in sexual desire and improvement in sexual function seen with N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use.
生化和生理效应
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. It also decreases the levels of serotonin, which is a neurotransmitter that can inhibit sexual desire and arousal. N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been shown to have a positive effect on the hypothalamic-pituitary-gonadal axis, which is responsible for regulating sexual function.
实验室实验的优点和局限性
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it a safer alternative to hormonal therapies. It also has a well-defined mechanism of action, which makes it easier to study. However, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. It also has a narrow therapeutic window, which means that it can be difficult to determine the optimal dosage for use in lab experiments.
未来方向
There are several future directions for research on N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine. One area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in men with sexual dysfunction. Another area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in combination with other drugs to improve sexual function. Additionally, there is a need for more research on the long-term effects of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use and its safety profile.
合成方法
The synthesis of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine involves several steps. The first step is the synthesis of 4-methoxybenzyl chloride, which is then reacted with diethylamine to form N,N-diethyl-4-methoxybenzylamine. The next step involves the reaction of N,N-diethyl-4-methoxybenzylamine with 3-chloro-1-(3-pyrrolidin-1-yl)propan-1-one to form N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine.
科学研究应用
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been extensively studied in clinical trials to determine its efficacy in treating HSDD in women. The results of these trials have shown that N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine can significantly improve sexual desire and sexual function in women with HSDD. In addition to its use in treating HSDD, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been studied for its potential use in treating other conditions such as depression and anxiety.
属性
CAS 编号 |
150627-13-7 |
|---|---|
产品名称 |
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine |
分子式 |
C19H32N2O |
分子量 |
304.5 g/mol |
IUPAC 名称 |
N,N-diethyl-3-[3-[(4-methoxyphenyl)methyl]pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C19H32N2O/c1-4-20(5-2)12-6-13-21-14-11-18(16-21)15-17-7-9-19(22-3)10-8-17/h7-10,18H,4-6,11-16H2,1-3H3 |
InChI 键 |
ZIMJXOLOTWNYKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
规范 SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
同义词 |
CDR 87-209 CDR-87-209 CDRI 87-209 CDRI-87-209 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



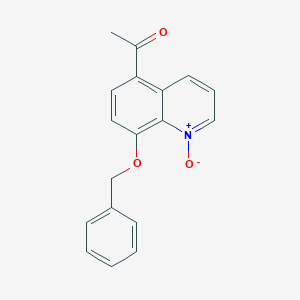
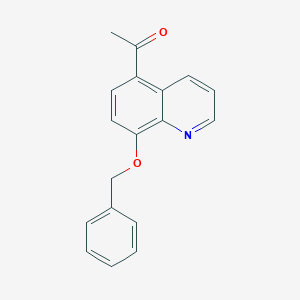
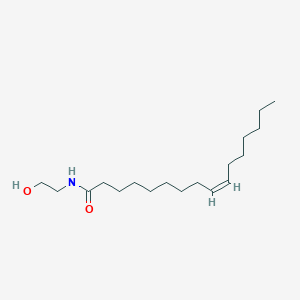
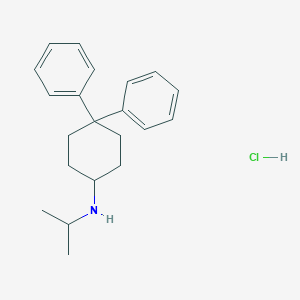
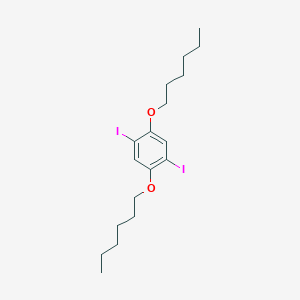
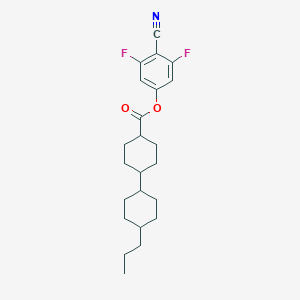
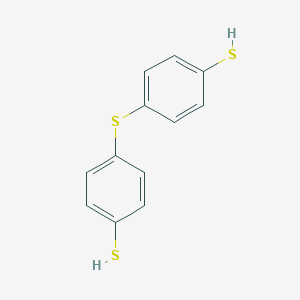
![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)
